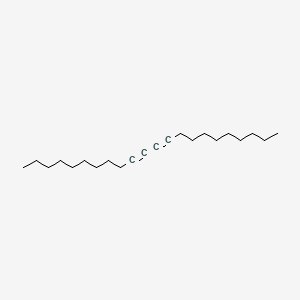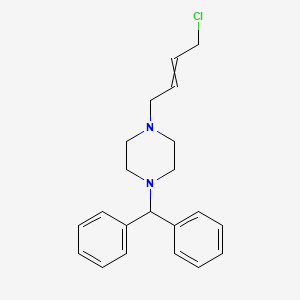
1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine typically involves the reaction of 4-chlorobut-2-en-1-yl chloride with 4-(diphenylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine would depend on its specific biological target. It may interact with receptors, enzymes, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorobutyl)-4-(diphenylmethyl)piperazine
- 1-(4-Chlorobut-2-en-1-yl)-4-(phenylmethyl)piperazine
- 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperidine
Uniqueness
1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its unique combination of functional groups and molecular configuration can result in different reactivity and biological activity.
特性
CAS番号 |
113913-38-5 |
|---|---|
分子式 |
C21H25ClN2 |
分子量 |
340.9 g/mol |
IUPAC名 |
1-benzhydryl-4-(4-chlorobut-2-enyl)piperazine |
InChI |
InChI=1S/C21H25ClN2/c22-13-7-8-14-23-15-17-24(18-16-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,21H,13-18H2 |
InChIキー |
LLEMDYLEQUKYAO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC=CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


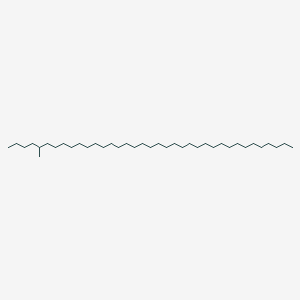
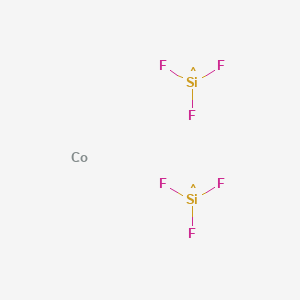
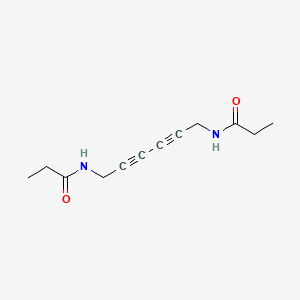
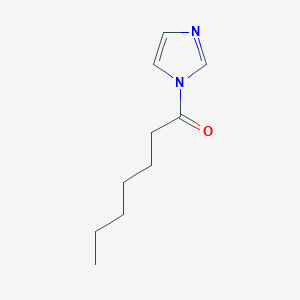
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
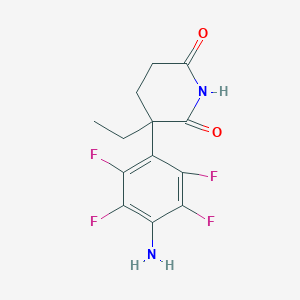
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
